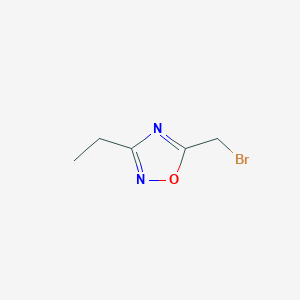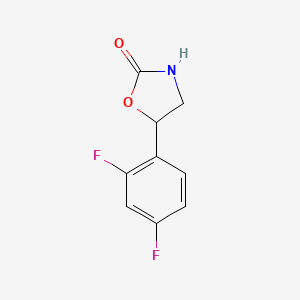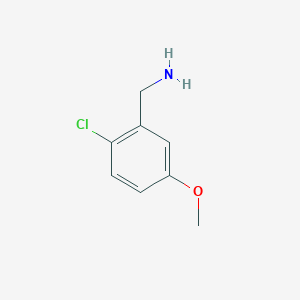
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzene, featuring an isocyanate group, a methyl group, and a trifluoromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene typically involves the reaction of 2-amino-1-methyl-4-(trifluoromethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
C9H8F3N+COCl2→C9H6F3NO+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale handling of phosgene and the use of specialized equipment to ensure safety and efficiency. The process is typically carried out in a closed system to prevent the release of toxic gases.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed from polymerization reactions.
Applications De Recherche Scientifique
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows the compound to form stable covalent bonds with various nucleophilic groups, making it useful in chemical synthesis and modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isocyanato-4-(trifluoromethyl)benzene
- 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene
- 4-Isocyanato-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Isocyanato-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical synthesis applications.
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
2-isocyanato-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 |
Clé InChI |
JYTRCTAWJLPNDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


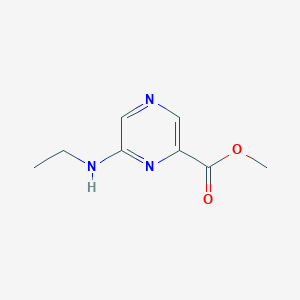
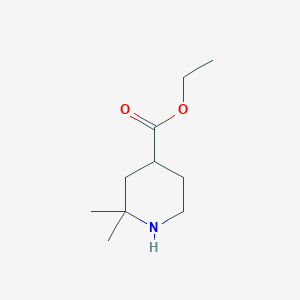
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
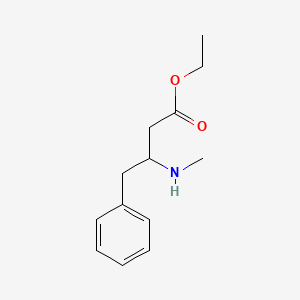
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
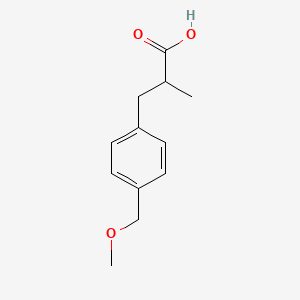

![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
